An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2,3,6-trimethylphenyl acetate
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2,3,6-trimethylphenyl acetate
Abstract: This guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2,3,6-trimethylphenyl acetate, a key chemical intermediate. The primary focus is on the selective mono-acetylation of 2,3,5-trimethylhydroquinone. This document details the underlying chemical principles, a robust experimental protocol, analytical characterization, and safety considerations. It is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Overview
4-Hydroxy-2,3,6-trimethylphenyl acetate, also known as 4-acetoxy-2,3,5-trimethylphenol, is a substituted phenol and benzoate ester.[1] Its parent compound, 2,3,5-trimethylhydroquinone (TMHQ), is a critical starting material for the synthesis of Vitamin E and other chromane compounds used as antioxidants and pharmaceuticals.[2][3] The strategic introduction of a single acetyl group onto the TMHQ scaffold is a crucial transformation, modifying the molecule's polarity and reactivity for subsequent synthetic steps.
The most direct and efficient pathway to synthesize 4-Hydroxy-2,3,6-trimethylphenyl acetate is through the selective acetylation of one of the two hydroxyl groups of 2,3,5-trimethylhydroquinone. This guide focuses on this precise transformation, emphasizing control over reaction conditions to favor mono-acetylation and minimize the formation of the diacetylated byproduct.
Mechanistic Rationale and Control of Selectivity
The core of this synthesis lies in the nucleophilic acyl substitution reaction. The oxygen atom of a hydroxyl group on the 2,3,5-trimethylhydroquinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.
Key Causality Behind Experimental Choices:
-
Choice of Acetylating Agent: Acetic anhydride is the preferred reagent due to its appropriate reactivity and the fact that its byproduct, acetic acid, is easily removed during workup.[4] Acetyl chloride could also be used but is often more aggressive and generates corrosive HCl gas.
-
Control of Stoichiometry: To achieve selective mono-acetylation, the molar ratio of the acetylating agent to the hydroquinone is critical. Using a slight excess (e.g., 1.0 to 1.2 equivalents) of acetic anhydride ensures complete consumption of the starting material while minimizing the statistical probability of the second hydroxyl group reacting.
-
Role of a Base Catalyst: While the reaction can proceed without a catalyst, the inclusion of a mild, non-nucleophilic base like pyridine or triethylamine is highly beneficial. The base serves two primary functions:
-
Catalysis: It deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and accelerating the rate of attack on the acetic anhydride.
-
Acid Scavenger: It neutralizes the acetic acid byproduct formed during the reaction, preventing potential side reactions or reversal of the esterification.
-
-
Temperature Control: The acetylation is typically an exothermic process.[4] Maintaining a low to ambient temperature (0 °C to 25 °C) is crucial for controlling the reaction rate and enhancing selectivity. Higher temperatures can lead to an increased formation of the undesired 2,3,5-trimethylhydroquinone diacetate.[2][5]
Reaction Mechanism Diagram
Caption: Mechanism of base-catalyzed acetylation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and monitoring steps will reliably yield the target compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Concentration / Purity | Notes |
| 2,3,5-Trimethylhydroquinone | 152.19 | >98% | Starting Material |
| Acetic Anhydride | 102.09 | >99% | Acetylating Agent |
| Pyridine | 79.10 | Anhydrous, >99.8% | Catalyst / Base |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Reaction Solvent |
| Hydrochloric Acid (HCl) | 36.46 | 1 M Aqueous Solution | Workup |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated Aqueous Solution | Workup |
| Brine (Saturated NaCl) | 58.44 | Saturated Aqueous Solution | Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Drying Agent |
| Ethyl Acetate | 88.11 | Reagent Grade | TLC & Chromatography |
| Hexanes | - | Reagent Grade | TLC & Chromatography |
Equipment
-
Round-bottom flask (250 mL) with magnetic stir bar
-
Addition funnel
-
Ice-water bath
-
Nitrogen inlet/outlet (or drying tube)
-
Magnetic stir plate
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask containing a magnetic stir bar, add 2,3,5-trimethylhydroquinone (e.g., 10.0 g, 65.7 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.[6][7]
-
Base Addition: Slowly add pyridine (e.g., 6.4 mL, 78.8 mmol, 1.2 equiv) to the cooled solution via syringe.
-
Reagent Addition: Add acetic anhydride (e.g., 6.5 mL, 69.0 mmol, 1.05 equiv) dropwise to the stirring solution over 10-15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 3-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).[8] The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once complete, carefully pour the reaction mixture into a beaker containing 100 mL of cold water to quench the reaction.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).[9]
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (2 x 50 mL) to remove pyridine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove excess acetic acid.
-
Brine (1 x 50 mL) to reduce the amount of dissolved water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow.
Product Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized 4-Hydroxy-2,3,6-trimethylphenyl acetate.
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | (4-hydroxy-2,3,6-trimethylphenyl) acetate | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][10] |
| Molecular Weight | 194.23 g/mol | [1][10] |
| Appearance | White to off-white crystalline solid or oil | - |
| CAS Number | 36592-62-8 | [1][11] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~6.65 (s, 1H, Ar-H)
-
δ ~4.80 (s, 1H, Ar-OH, broad)
-
δ ~2.30 (s, 3H, O-C(=O)-CH₃)
-
δ ~2.15 (s, 3H, Ar-CH₃)
-
δ ~2.10 (s, 3H, Ar-CH₃)
-
δ ~2.05 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz): [1]
-
δ ~169.5 (C=O)
-
δ ~148.0, 141.0, 126.0, 125.0, 122.0, 118.0 (Ar-C)
-
δ ~20.5 (O-C(=O)-CH₃)
-
δ ~16.0, 13.0, 12.0 (Ar-CH₃)
-
-
FT-IR (KBr, cm⁻¹): [12]
-
3400-3300 (O-H stretch, broad, phenolic)
-
2950-2850 (C-H stretch, alkyl)
-
~1750 (C=O stretch, ester)
-
~1200 (C-O stretch, ester)
-
-
Mass Spectrometry (EI):
-
m/z (%): 194 (M⁺), 152 ([M-C₂H₂O]⁺)
-
Safety and Handling Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. It reacts exothermically with water.
-
Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Dichloromethane: A suspected carcinogen. All operations should be performed in a fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The selective mono-acetylation of 2,3,5-trimethylhydroquinone is a reliable and scalable method for producing 4-Hydroxy-2,3,6-trimethylphenyl acetate. The success of the synthesis hinges on the careful control of stoichiometry and temperature to maximize the yield of the desired mono-ester while minimizing the formation of the di-ester byproduct. The protocol described herein provides a robust framework for achieving this transformation, yielding a product that can be readily characterized by standard analytical techniques. This compound serves as a valuable building block in the multi-step synthesis of Vitamin E and other biologically active molecules.
References
- US5969176A - Process for the production of trimethylhydroquinone diesters and of ...
- EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and ...
-
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate - Organic Syntheses. (URL: [Link])
-
Hydroquinone Acetylation Mechanism | PDF | Cooking, Food & Wine - Scribd. (URL: [Link])
-
Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst - National Center for Biotechnology Information. (URL: [Link])
- EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google P
-
2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents - MDPI. (URL: [Link])
-
Thiele acetylation of substituted benzoquinones - ResearchGate. (URL: [Link])
-
Selective demethylation and acetylation of phenanthrenequinones.... | Download Scientific Diagram - ResearchGate. (URL: [Link])
- HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google P
-
A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv) - Organic Syntheses Procedure. (URL: [Link])
-
4-HYDROXY-2,3,6-TRIMETHYLPHENYL ACETATE - gsrs. (URL: [Link])
-
4-Hydroxy-2,3,6-trimethylphenyl acetate | C11H14O3 | CID 119024 - PubChem. (URL: [Link])
-
4 - Organic Syntheses Procedure. (URL: [Link])
-
Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid - MDPI. (URL: [Link])
-
Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl) - Science and Technology Publishing. (URL: [Link])
-
Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. - ResearchGate. (URL: [Link])
Sources
- 1. 4-Hydroxy-2,3,6-trimethylphenyl acetate | C11H14O3 | CID 119024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and trimethylhydroquinone - Google Patents [patents.google.com]
- 3. Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst | Chemical Engineering Transactions [cetjournal.it]
- 4. scribd.com [scribd.com]
- 5. US5969176A - Process for the production of trimethylhydroquinone diesters and of trimethylhydroquinone - Google Patents [patents.google.com]
- 6. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google Patents [patents.google.com]
- 7. HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 4-HYDROXY-2,3,6-TRIMETHYLPHENYL ACETATE CAS#: 36592-62-8 [m.chemicalbook.com]
- 12. scitechpub.org [scitechpub.org]
